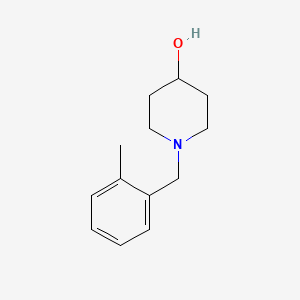

1-(2-Methylbenzyl)piperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

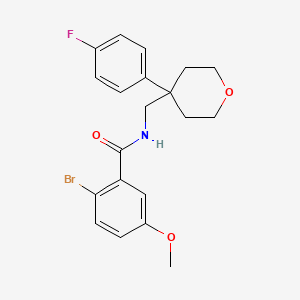

“1-(2-Methylbenzyl)piperidin-4-ol” is a chemical compound . It is used in the pharmaceutical industry and is available for purchase from various chemical suppliers .

Synthesis Analysis

Piperidine derivatives, including “1-(2-Methylbenzyl)piperidin-4-ol”, are synthesized through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The synthesis of these compounds has been widespread .Molecular Structure Analysis

The molecular formula of “1-(2-Methylbenzyl)piperidin-4-ol” is C13H19NO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines, including “1-(2-Methylbenzyl)piperidin-4-ol”, are important synthetic fragments for designing drugs . They undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Aplicaciones Científicas De Investigación

Crystal Structure and Bioactivity

1-(2-Methylbenzyl)piperidin-4-ol and related compounds have been synthesized and characterized for their crystal structures and bioactivity. For instance, the synthesis and bioactivity of a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, were studied, revealing insights into the molecular conformation and potential inhibitory activities against fungi (Xue Si-jia, 2011).

Neuropharmacological Properties

Compounds containing the 1-(2-Methylbenzyl)piperidin-4-ol moiety have been investigated for their neuropharmacological properties. A study on 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine highlighted its potential as a novel, potent, and selective NR1/2B NMDA receptor antagonist (Zhou et al., 1999).

Pharmacodynamic and Pharmacokinetic Properties

The pharmacodynamic and pharmacokinetic properties of related compounds have been characterized to develop translational approaches for clinical trials. For example, the study of CERC‐301, a GluN2B-selective N‐methyl‐D‐aspartate receptor antagonist, provides valuable information on efficacy, safety, and pharmacokinetics (Garner et al., 2015).

Reversible Fluorescence Probe Development

Compounds related to 1-(2-Methylbenzyl)piperidin-4-ol have been used in the development of reversible fluorescence probes. A study involving 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol demonstrated its application in detecting ClO(-)/AA redox cycles in living cells (Wang, Ni, & Shao, 2016).

Synthesis and Antiproliferative Activity

The synthesis and study of N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, a compound closely related to 1-(2-Methylbenzyl)piperidin-4-ol, revealed antiproliferative activity against leukemic cells, demonstrating potential applications in cancer research (Xue Si-jia, 2012).

Sigma Receptor Ligands

Research on sila-analogues of selective σ ligands, including compounds with a piperidin-4-ol structure, has contributed to the understanding of their pharmacological properties and potential applications in central nervous system disorders (Tacke et al., 2003).

Corrosion Inhibition Studies

Piperidine derivatives have been studied for their corrosion inhibition properties on iron. This includes computational and experimental analyses, highlighting the potential industrial applications of such compounds (Kaya et al., 2016).

Mecanismo De Acción

Safety and Hazards

The safety data sheet for a similar compound, “1-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride”, provides general safety measures such as removing the person to fresh air if inhaled, rinsing with water if it comes in contact with skin or eyes, and calling a poison center or doctor if swallowed . Similar precautions may apply to “1-(2-Methylbenzyl)piperidin-4-ol”.

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “1-(2-Methylbenzyl)piperidin-4-ol” and similar compounds may continue to be of interest in future drug discovery efforts.

Propiedades

IUPAC Name |

1-[(2-methylphenyl)methyl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-4-2-3-5-12(11)10-14-8-6-13(15)7-9-14/h2-5,13,15H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDLJZWGXJDWTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC(CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylbenzyl)piperidin-4-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2844264.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2844266.png)

![2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2844268.png)

![3-[3-({2-[(3,4-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2844269.png)

![7-Chloro-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2844270.png)

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methoxybenzamide](/img/structure/B2844273.png)

![N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2844279.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2844282.png)

![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2844283.png)